地塞米松氧杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexamethasone oxetanone is a derivative of the glucocorticoid-selective steroid dexamethasone. It is known for its significant antiprogestin activity and acts as an agonist for progesterone receptor A and B isoforms . This compound is utilized in various scientific research applications due to its unique properties.

科学研究应用

地塞米松氧杂环丁烷具有广泛的科学研究应用:

化学: 用作有机合成中的试剂,以及分析化学中的参考化合物。

生物学: 研究其对细胞过程和受体相互作用的影响。

作用机制

地塞米松氧杂环丁烷通过与糖皮质激素受体结合发挥作用,导致基因表达发生改变,从而产生抗炎和免疫抑制效果 。 该化合物减少血管舒张和毛细血管通透性,抑制中性粒细胞迁移,并减少炎症介质的产生 。

类似化合物:

地塞米松: 一种糖皮质激素,用于治疗各种炎症和自身免疫性疾病。

泼尼松龙: 另一种具有类似抗炎特性的糖皮质激素。

氢化可的松: 一种皮质类固醇,以其抗炎和免疫抑制效果而闻名。

独特性: 地塞米松氧杂环丁烷因其特殊的抗孕激素活性及其作为孕激素受体 A 和 B 亚型的激动剂的能力而独一无二 。这将其与其他糖皮质激素区分开来,这些糖皮质激素可能没有相同的受体特异性或活性特征。

生化分析

Biochemical Properties

Dexamethasone Oxetanone interacts with various enzymes, proteins, and other biomolecules. It exhibits significant quantities of agonist activity with transfected PR in CV-1 cells . It is also a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Cellular Effects

Dexamethasone Oxetanone has been shown to influence cell function in various ways. For instance, it has been found to stimulate osteogenic differentiation of mesenchymal stem cells . Its effects can vary according to the type of cells, animal models, or patients .

Molecular Mechanism

Dexamethasone Oxetanone exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone Oxetanone change over time in laboratory settings. For instance, it has been observed that the clearance of Dexamethasone Oxetanone exhibits time-dependence, modeled by a sigmoid Emax equation .

Dosage Effects in Animal Models

The effects of Dexamethasone Oxetanone vary with different dosages in animal models. For instance, in a study involving rats, Dexamethasone Oxetanone was administered orally in single or multiple doses (8 mg/kg), and the plasma concentrations of Dexamethasone Oxetanone were assessed .

Metabolic Pathways

Dexamethasone Oxetanone is involved in various metabolic pathways. It is a substrate of CYP3A , an enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It also influences the metabolism of amino acids, pyrimidines, and nitrogen .

准备方法

合成路线和反应条件: 地塞米松氧杂环丁烷可以从地塞米松 21-甲磺酸酯合成。 一条合成路线涉及在室温下使用四氢呋喃中的叔丁醇钾,得到所需产物 。 另一种方法涉及通过环氧化物开环与三甲基氧代锍叶立德形成氧杂环丁烷 。

工业生产方法: 虽然地塞米松氧杂环丁烷的具体工业生产方法没有广泛报道,但合成通常涉及标准的有机合成技术,包括使用高纯度试剂和控制的反应条件,以确保所需产物的质量和收率。

化学反应分析

反应类型: 地塞米松氧杂环丁烷经历各种化学反应,包括:

氧化: 该反应可以通过高锰酸钾或三氧化铬等试剂促进。

还原: 可以使用常见的还原剂,如氢化锂铝或硼氢化钠。

取代: 亲核取代反应可以与甲醇钠或叔丁醇钾等试剂一起发生。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 干燥醚中的氢化锂铝。

取代: 甲醇中的甲醇钠。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇。

相似化合物的比较

Dexamethasone: A glucocorticoid used to treat various inflammatory and autoimmune conditions.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Dexamethasone oxetanone is unique due to its specific antiprogestin activity and its ability to act as an agonist for progesterone receptor A and B isoforms . This distinguishes it from other glucocorticoids, which may not have the same receptor specificity or activity profile.

属性

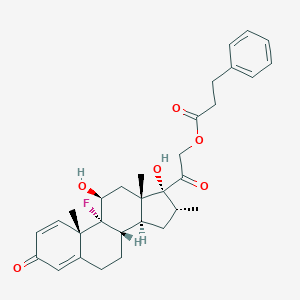

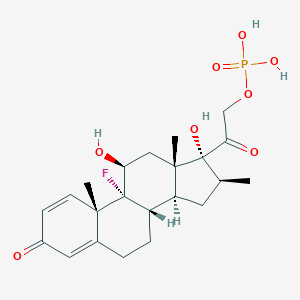

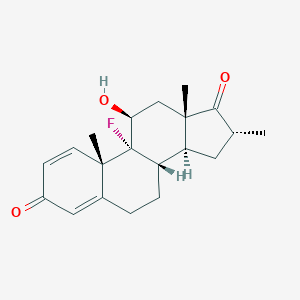

CAS 编号 |

4089-36-5 |

|---|---|

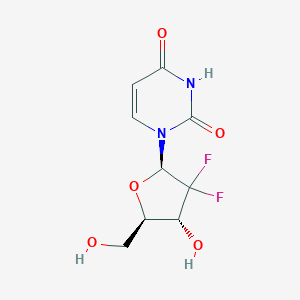

分子式 |

C22H27FO4 |

分子量 |

374.4 g/mol |

IUPAC 名称 |

(8S,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21?,22?/m1/s1 |

InChI 键 |

PLIOZIVVVLFDAA-CTCDMPKSSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(C15C(=O)CO5)C)O)F)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(17R)-9-Fluoro-11β-hydroxy-16α-methylspiro[androsta-1,4-diene-17,2′-oxetane]-3,3′-dione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dexamethasone Oxetanone differ from the glucocorticoid Dexamethasone in terms of its activity, and what is the underlying mechanism for this difference?

A1: While Dexamethasone acts as a potent agonist of the glucocorticoid receptor (GR), Dexamethasone Oxetanone functions as a potent antagonist [, ]. This difference arises from the incorporation of the oxetanone group into the Dexamethasone structure []. Although both compounds exhibit similar binding affinities for the GR, Dexamethasone Oxetanone displays faster association and dissociation kinetics compared to Dexamethasone []. This altered binding behavior likely contributes to its antagonistic properties by influencing the conformational changes and downstream signaling events mediated by the GR.

Q2: Do structural modifications of glucocorticoids always result in antagonistic activity?

A2: No, simply incorporating a single functional group known to confer antiglucocorticoid activity, such as the oxetanone or the alkylating C-21 mesylate group, does not guarantee antagonistic behavior []. The study demonstrated that while Dexamethasone and Cortisol derivatives with these modifications exhibited primarily antagonistic activity, Deacylcortivazol derivatives remained full agonists despite these modifications []. This suggests that the expression of agonist versus antagonist activity is a complex interplay of multiple structural determinants within the steroid molecule, extending beyond a single functional group or region.

Q3: How does Dexamethasone Oxetanone compare to other antiprogestins in terms of its activity and potential as a selective progesterone receptor modulator (SPRM)?

A3: Dexamethasone Oxetanone, alongside Dexamethasone-mesylate (Dex-Mes), displays significant partial agonist activity with both A and B isoforms of the progesterone receptor (PR) across different progesterone-responsive elements and cell lines []. This contrasts with another partial antiprogestin, RTI-020, which shows limited activity under similar conditions []. This broader activity profile of Dexamethasone Oxetanone, coupled with its sensitivity to cellular variations in PR and coregulator concentrations, marks its potential as a novel SPRM for further investigation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。